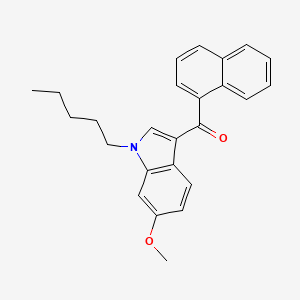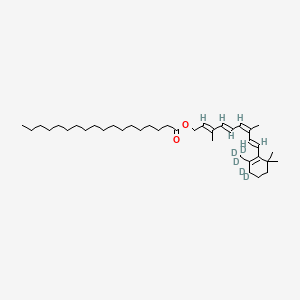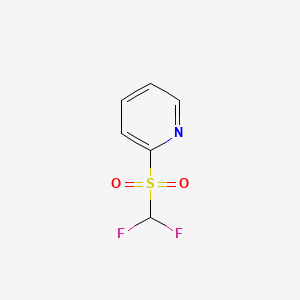
Hesperetin 3'-O-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hesperetin 3’-O-β-D-Glucuronide is a metabolite of hesperetin, a flavanone glycoside predominantly found in citrus fruits. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and vasodilatory effects . It is formed in the body through the glucuronidation of hesperetin, which enhances its solubility and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions: Hesperetin 3’-O-β-D-Glucuronide can be synthesized through the enzymatic glucuronidation of hesperetin. This process involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hesperetin . The reaction typically occurs under mild conditions, with a pH range of 6.0-7.5 and temperatures between 25-37°C .
Industrial Production Methods: Industrial production of Hesperetin 3’-O-β-D-Glucuronide involves the extraction of hesperetin from citrus fruits, followed by its enzymatic conversion to the glucuronide form. This process is optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity .
化学反応の分析
Types of Reactions: Hesperetin 3’-O-β-D-Glucuronide primarily undergoes metabolic reactions, including hydrolysis and conjugation. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucuronidase enzymes, typically at pH 5.0-6.0 and 37°C.
Reduction: Involves reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Yields hesperetin and glucuronic acid.
Oxidation: Produces oxidized derivatives of hesperetin.
Reduction: Results in reduced forms of hesperetin.
科学的研究の応用
Hesperetin 3’-O-β-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and cancer.
作用機序
Hesperetin 3’-O-β-D-Glucuronide exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Acts as a partial agonist, modulating gene expression related to glucose and lipid metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and adhesion molecules.
Vasodilatory Effects: Enhances endothelium-dependent vasodilation by increasing nitric oxide production.
類似化合物との比較
Hesperetin-7-O-β-D-Glucuronide: Another glucuronide metabolite of hesperetin with similar biological activities.
Naringenin Glucuronides: Metabolites of naringenin, another flavanone found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Hesperetin 3’-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 3’ position, which may influence its bioavailability and interaction with molecular targets differently compared to other glucuronides .
特性
CAS番号 |
150985-66-3 |
|---|---|
分子式 |
C22H22O12 |
分子量 |
478.406 |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |
InChIキー |
PJAUEKWZQWLQSU-ZQUMRXHJSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同義語 |
(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)





![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
